Etoricoxib-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etoricoxib-13C,d3 is a labeled version of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Etoricoxib-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Etoricoxib molecule. One of the methods involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process includes several steps:
Preparation of β-chlorovinaniidinium salts: This involves the reaction of appropriate starting materials under controlled conditions.
Incorporation of isotopes: The stable isotopes are introduced into the molecule during the synthesis process.
Purification: The final product is purified to achieve the desired isotopic labeling and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the synthesis: Using larger quantities of reagents and optimized reaction conditions.
Quality control: Ensuring the isotopic labeling and purity meet industry standards.
Purification and packaging: The final product is purified and packaged for distribution.
化学反応の分析
Types of Reactions
Etoricoxib-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
Etoricoxib-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetic studies: The labeled isotopes allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems
Metabolic studies: The compound is used to study metabolic pathways and the effects of deuterium and carbon-13 labeling on drug metabolism
Drug development: It serves as a reference standard in the development and testing of new drugs
Biological research: Used in studies related to inflammation, pain management, and other biological processes
作用機序
Etoricoxib-13C,d3, like its parent compound Etoricoxib, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins from arachidonic acid, leading to anti-inflammatory and analgesic effects . The molecular targets include the COX-2 enzyme, and the pathways involved are related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used for similar therapeutic purposes.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: Another COX-2 inhibitor with similar applications
Uniqueness
Etoricoxib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems .
特性
分子式 |
C18H15ClN2O2S |
---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuterio(113C)methylsulfonyl)phenyl]pyridine |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2+1D3 |
InChIキー |
MNJVRJDLRVPLFE-JVXUGDAPSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C |
正規SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。